molecular formula C11H13NS2 B14394460 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine CAS No. 89863-85-4

3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine

Cat. No.: B14394460
CAS No.: 89863-85-4
M. Wt: 223.4 g/mol
InChI Key: AVVRTWXTPOOWGH-UHFFFAOYSA-N
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Description

3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine is an organic compound that features a pyridine ring substituted with a dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine typically involves the reaction of pyridine derivatives with 1,3-dithiane. One common method is the condensation of 2-acetylpyridine with 1,3-dithiane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Halogenated or nitro-substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine involves its interaction with molecular targets through its dithiane and pyridine moieties. The dithiane group can act as a nucleophile, participating in various chemical reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Properties

CAS No.

89863-85-4

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

3-[1-(1,3-dithian-2-ylidene)ethyl]pyridine

InChI

InChI=1S/C11H13NS2/c1-9(10-4-2-5-12-8-10)11-13-6-3-7-14-11/h2,4-5,8H,3,6-7H2,1H3

InChI Key

AVVRTWXTPOOWGH-UHFFFAOYSA-N

Canonical SMILES

CC(=C1SCCCS1)C2=CN=CC=C2

Origin of Product

United States

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